REACTION_CXSMILES
|
CO[C:3](=[O:8])[C:4]([O:6][CH3:7])=[O:5].C[O-].[Na+].[CH3:12][C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=[O:14]>C1(C)C=CC=CC=1>[CH3:7][O:6][C:4](=[O:5])[C:3]([CH2:12][C:13](=[O:14])[C:15]([CH3:18])([CH3:17])[CH3:16])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)=O
|
Name
|
sodium methylate
|
Quantity
|
59.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
90 g of a methanol/toluene mixture are then distilled off
|
Type
|
CUSTOM
|
Details
|
67° to 100° C.
|
Type
|
CUSTOM
|
Details
|
in the course of 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The bottom product is cooled to 40° C.
|
Type
|
ADDITION
|
Details
|
258 g of 20.9% strength by weight aqeuous sulphuric acid are added
|
Type
|
CUSTOM
|
Details
|
Phase separation
|
Type
|
STIRRING
|
Details
|
after thorough stirring for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
Distillation of the organic phase
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)CC(C(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |